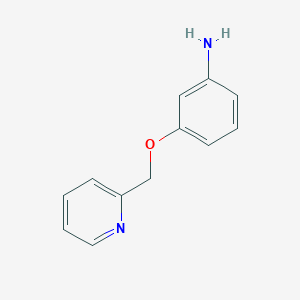

3-(Pyridin-2-ylmethoxy)aniline

Description

Significance of the Pyridine-Aniline Scaffold in Chemical Sciences

The pyridine (B92270) ring is a fundamental heterocyclic aromatic compound that is isosteric with benzene (B151609), where one CH group is replaced by a nitrogen atom. This structural feature imparts unique properties, making pyridine and its derivatives some of the most extensively used scaffolds in drug design and synthesis. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of basicity, which can improve the water solubility of molecules, a desirable characteristic for pharmaceutical agents. nih.gov Pyridine scaffolds are integral to a vast number of compounds, with over 7,000 drug molecules of medicinal importance containing this nucleus. rsc.org They are found in natural products like nicotine (B1678760) and are a core component of numerous FDA-approved drugs with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. nih.govresearchgate.net

The aniline (B41778) moiety, a benzene ring substituted with an amino group, is another critical building block in synthetic organic chemistry. Aniline and its derivatives are precursors to a multitude of dyes, polymers, and pharmaceuticals. In medicinal chemistry, the aniline scaffold is a common feature in molecules designed to interact with biological targets. For instance, derivatives of aniline have been explored for their antiproliferative effects on various human cancer cell lines. researchgate.net The combination of a pyridine ring and an aniline group into a single molecular framework, as seen in 3-(Pyridin-2-ylmethoxy)aniline, creates a "pyridine-aniline scaffold." This hybrid structure offers a rich chemical space for derivatization and the potential for multi-target interactions, making it an attractive platform for the development of novel bioactive compounds. nih.govmdpi.com

Research Landscape and Key Areas of Investigation for this compound

Direct academic research focused exclusively on this compound is not extensively documented in publicly available literature. However, the research landscape for this compound can be inferred from patent literature and studies on closely related analogues. The primary area of investigation for molecules containing the this compound core appears to be in the discovery of novel therapeutic agents, particularly in the field of oncology.

The structural motif is frequently found in patent applications for compounds designed as protein kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. For example, novel pyridin-2(1H)-one analogues have been identified as potent Tropomyosin receptor kinase (TRK) inhibitors for cancer treatment. nih.gov Furthermore, a series of pyridin-3-amine derivatives have been designed and evaluated as multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC), showing potent inhibition against several oncogenic kinases. researchgate.net

The inclusion of this compound and similar structures in patents from pharmaceutical companies suggests its role as a key intermediate or a core scaffold in the synthesis of proprietary compounds being evaluated for therapeutic potential. googleapis.comgoogle.com The research is geared towards synthesizing libraries of related molecules and screening them for biological activity against various cancer cell lines and other disease models. nih.govmdpi.com

Below is a table summarizing the key properties of this compound based on available data.

| Property | Value |

| Molecular Formula | C12H12N2O |

| PubChem CID | 13688375 |

| Molecular Weight | 200.24 g/mol |

| Topological Polar Surface Area | 48.5 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

The following table lists examples of related pyridine-aniline scaffold-containing compounds and their primary area of research, illustrating the therapeutic potential of this chemical class.

| Compound/Derivative Class | Primary Area of Research | Key Findings |

| Pyridin-2(1H)-one Analogues | Anticancer (TRK Inhibitors) | Identification of potent and selective TRK inhibitors with in vivo tumor growth inhibition. nih.gov |

| Pyridin-3-amine Derivatives | Anticancer (Multi-kinase Inhibitors for NSCLC) | Discovery of compounds with potent inhibition of multiple oncogenic kinases and significant antitumor activity in xenograft models. researchgate.net |

| 4-Anilinoquinoline Derivatives | Anticancer | Synthesis of compounds with cytotoxic activity against various cancer cell lines, some superior to existing drugs like gefitinib. mdpi.com |

| Pyrazolo[3,4-b]pyridine Derivatives | Anticancer (CDK Inhibitors) | Development of compounds that induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-2-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHLFKVWEXFLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Pyridin 2 Ylmethoxy Aniline

Established Synthetic Pathways for 3-(Pyridin-2-ylmethoxy)aniline and its Derivatives

The synthesis of this compound and its analogs primarily relies on two key transformations: the reduction of a corresponding nitro precursor and the strategic formation of the pivotal ether linkage that connects the pyridine (B92270) and aniline (B41778) moieties.

Reduction of Nitro Precursors

A common and effective method for the synthesis of this compound involves the chemical reduction of its nitro-substituted precursor, 2-((3-nitrophenoxy)methyl)pyridine. This transformation is a critical final step in many synthetic routes, converting the electron-withdrawing nitro group into the versatile amino group.

A similar strategy is employed for substituted derivatives. For instance, the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) is achieved through the reduction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. chemicalbook.com This reaction can be carried out using classical reduction methods. A typical procedure involves treating the nitro compound with zinc powder and a proton source like ammonium (B1175870) chloride in a mixed solvent system such as ethanol (B145695) and water. chemicalbook.com The mixture is heated to facilitate the reaction, often overnight. chemicalbook.com

Catalytic hydrogenation is another widely used method. This process typically involves reacting the nitro precursor with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the desired aniline. vulcanchem.com

Table 1: Representative Conditions for Nitro Group Reduction

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | Zinc powder, ammonium chloride, ethanol/H₂O, 60°C | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 98% | chemicalbook.com |

| 4-(pyridin-3-ylmethoxy)nitrobenzene | Pd/C, H₂ | 4-(pyridin-3-ylmethoxy)aniline | - | vulcanchem.com |

General Strategies for Aniline and Pyridine Ether Linkage Formation

The construction of the ether bond between the pyridine and aniline rings is a cornerstone of the synthesis. The Williamson ether synthesis is the most prevalent strategy for this purpose. This reaction involves a nucleophilic substitution between an alkoxide and an organohalide.

Two main variations of this strategy are employed:

Reaction of a pyridylmethanol with a halogenated nitrobenzene: In this approach, the pyridylmethanol is deprotonated with a base to form an alkoxide, which then displaces a halide from a nitro-substituted benzene (B151609) ring.

Reaction of a (halomethyl)pyridine with a nitrophenol: This is often a more common route, where a nitrophenol is deprotonated by a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the (halomethyl)pyridine and displacing the halide.

Common bases used for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically used to facilitate the reaction. mdpi.comiucr.org For example, the synthesis of related structures has been achieved by reacting a (chloromethyl)pyridine derivative with a substituted phenol, like vanillin, in the presence of K₂CO₃ and DMF at elevated temperatures. mdpi.com Similarly, 3-(benzyloxy)-2-nitrophenol (B3034734) can be reacted with benzyl (B1604629) bromide using potassium carbonate in acetonitrile. iucr.org

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dominated by the nucleophilic character of the aniline nitrogen and the potential for reactions on the pyridine ring.

Nucleophilic Substitution Reactions

The primary amino group on the aniline ring is nucleophilic and readily participates in reactions with various electrophiles. This reactivity is extensively utilized in medicinal chemistry to synthesize more complex molecules, particularly kinase inhibitors.

A significant application is the reaction of substituted (pyridin-2-ylmethoxy)aniline derivatives with heterocyclic electrophiles. For example, 3-chloro-4-(pyridin-2-ylmethoxy)aniline is a key building block for several epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitors. nih.govmdpi.com It undergoes nucleophilic aromatic substitution with activated quinazoline (B50416) systems, such as 4-chloroquinazolines, to form 4-anilinoquinazoline (B1210976) derivatives. mdpi.comwebofproceedings.org These reactions are fundamental in the synthesis of targeted cancer therapeutics like lapatinib (B449) and neratinib. nih.govmdpi.comwebofproceedings.org

Oxidation Reactions

The this compound molecule possesses two primary sites susceptible to oxidation: the aniline moiety and the pyridine ring.

Aniline Oxidation: Anilines can be oxidized to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of nitroso or nitro compounds, while stronger conditions can result in polymerization or the formation of complex coupled products. The oxidation potential of anilines is influenced by substituents on the aromatic ring. rsc.org

Pyridine Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in further functionalization reactions.

While general principles of aniline and pyridine oxidation apply, specific documented examples of oxidation reactions performed directly on this compound are not extensively reported in the reviewed literature.

Reduction Reactions

The primary site for reduction in this compound, assuming the aniline is the desired functionality, is the pyridine ring.

The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically requires more forcing conditions (higher pressure and/or more active catalysts) than the reduction of a nitro group. Common catalysts include platinum oxide (Adam's catalyst) and rhodium on alumina. clockss.org

Alternatively, chemical reducing agents can be employed. Samarium diiodide (SmI₂) in the presence of water has been shown to be an effective reagent for the reduction of pyridine and its derivatives to piperidines under mild, room temperature conditions. clockss.org

Table 2: General Reagents for Pyridine Ring Reduction

| Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Platinum oxide (PtO₂) or Raney Nickel | Piperidine derivative | clockss.org |

| Chemical Reduction | Samarium diiodide (SmI₂), H₂O, THF, Room Temp. | Piperidine derivative | clockss.org |

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution (EAS) reactions of this compound are predominantly governed by the nature and position of the two substituents on the aniline ring: the amino (-NH₂) group and the pyridin-2-ylmethoxy (-OCH₂-Py) group.

The amino group is a powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair of electrons into the benzene ring. researchgate.net This donation significantly increases the electron density at the positions ortho (2 and 6) and para (4) to the amino group, making them highly susceptible to attack by electrophiles. researchgate.net Similarly, the ether oxygen of the pyridin-2-ylmethoxy group also donates its lone pair of electrons to the ring, acting as another activating, ortho, para-directing substituent. Current time information in Bangalore, IN. In contrast, the pyridine ring itself is an electron-withdrawing system, which deactivates it towards electrophilic attack.

In this compound, the amino group is at position 1 and the pyridin-2-ylmethoxy group is at position 3. The directing effects of these two groups reinforce each other, strongly favoring electrophilic substitution at positions 2, 4, and 6 of the aniline ring.

Position 2: ortho to the amino group and ortho to the pyridin-2-ylmethoxy group.

Position 4: para to the amino group and ortho to the pyridin-2-ylmethoxy group.

Position 6: ortho to the amino group and para to the pyridin-2-ylmethoxy group.

Due to the potent activation by the amino group, reactions like halogenation can proceed rapidly and may lead to polysubstitution. windows.net For instance, reaction with bromine water would likely result in the formation of a tribrominated product. windows.net To achieve controlled monosubstitution, the high reactivity of the amino group can be moderated by converting it into an amide, for example, by acetylation to form the corresponding acetanilide. The amide group is still an ortho, para-director but is less activating than the amino group, which allows for more selective substitution. researchgate.net The amino group can then be regenerated by hydrolysis. researchgate.net

It is important to note that Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful with anilines, including this compound. google.comchemicalbook.in The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. chemicalbook.in This results in the deactivation of the ring towards further electrophilic substitution. chemicalbook.in

This compound as a Key Synthetic Intermediate and Building Block

This compound and its derivatives are valuable synthetic intermediates, particularly in the field of medicinal chemistry. The molecule incorporates three key structural features: a nucleophilic aniline, a flexible ether linkage, and a heterocyclic pyridine unit, making it a versatile building block for the synthesis of complex molecular architectures with diverse biological activities.

While direct synthetic applications of this compound are noted, its halogenated analog, 3-chloro-4-(pyridin-2-ylmethoxy)aniline , has been more extensively documented as a crucial component in the development of targeted cancer therapies. mdpi.comnih.gov This building block is a key fragment in the synthesis of several irreversible inhibitors of the human epidermal growth factor receptor 2 (HER2) kinase, which is overexpressed in certain types of cancer. mdpi.comnih.gov

The primary utility of this aniline derivative lies in its reaction with various heterocyclic cores to form compounds with significant therapeutic potential. The amino group serves as a potent nucleophile, enabling its incorporation into larger scaffolds through reactions such as nucleophilic aromatic substitution or condensation reactions.

Key Research Findings:

Synthesis of Quinazoline Derivatives: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a pivotal intermediate in the synthesis of advanced lapatinib derivatives and the FDA-approved drug Neratinib. nih.gov In these syntheses, the aniline derivative is typically reacted with a substituted quinazoline core. The amino group displaces a leaving group on the quinazoline ring to form a 4-anilinoquinazoline structure, which is essential for binding to the ATP-binding site of EGFR/HER2 kinases. nih.gov

Formation of Pyrazolo[3,4-d]pyrimidines: This class of compounds is recognized for its potential as cyclin-dependent kinase (CDK) inhibitors. researchgate.net The this compound moiety can be introduced to a pyrazolo[3,4-d]pyrimidine scaffold to generate potent and selective inhibitors. The anilino group at the C4 position of the pyrimidine (B1678525) ring has been shown to be beneficial for CDK2 inhibitory activity. researchgate.net

Preparation of Urea (B33335) Derivatives: The aniline functionality can be readily converted into a urea or thiourea. These derivatives are of great interest in drug discovery as the urea moiety can act as a rigid hydrogen bond donor-acceptor unit, facilitating strong interactions with biological targets. For instance, reaction with an isocyanate or a phosgene (B1210022) equivalent like N,N'-carbonyldiimidazole can be used to synthesize a variety of substituted ureas.

The following table summarizes some of the complex molecules and scaffolds synthesized using the this compound framework.

| Starting Intermediate | Reactant/Core Structure | Resulting Compound/Scaffold | Therapeutic Target/Application | Reference |

|---|---|---|---|---|

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | Substituted Quinazoline | 4-Anilinoquinazoline Derivatives (e.g., Neratinib) | EGFR/HER2 Kinase Inhibitors (Anticancer) | nih.gov |

| 3-Fluoroaniline (as an example of anilino group) | Pyrazolo[3,4-d]pyrimidine Core | 4-Anilino-pyrazolo[3,4-d]pyrimidines | CDK2 Inhibitors (Anticancer) | researchgate.net |

| Aniline Derivatives | Isocyanates or Phosgene Equivalents | Substituted Ureas | Various (e.g., Kinase Inhibitors, Antitrypanosomal Agents) |

Advanced Spectroscopic and Structural Characterization of 3 Pyridin 2 Ylmethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For 3-(Pyridin-2-ylmethoxy)aniline and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the aniline (B41778) and pyridine (B92270) rings, as well as the methylene (B1212753) bridge.

For a derivative, 4-(tert-Butyl)-N-(3-(pyridin-2-ylmethoxy)-5,6,7,8-tetrahydro-naphthalen-2-yl)benzamide, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks. nih.gov The protons of the pyridine ring and the methyleneoxy bridge are identifiable, alongside signals from the tetrahydronaphthalene and benzamide (B126) moieties. nih.gov

In another related structure, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971), a key intermediate in the synthesis of more complex molecules, the aromatic protons of both the aniline and pyridine rings would show specific splitting patterns and chemical shifts influenced by the chloro and methoxy (B1213986) substituents. sci-hub.se For example, a derivative of this compound showed a multiplet for a pyridine proton at δ 8.60–8.58 ppm in DMSO-d₆. sci-hub.se

| Proton Type | Exemplary Chemical Shift (δ) in ppm | Multiplicity | Reference Compound |

| Pyridine H | 8.60-8.58 | m | Derivative of 3-chloro-4-(pyridin-2-ylmethoxy)aniline sci-hub.se |

| Aniline H | 6.5-7.5 (expected range) | m | General expectation for anilines hmdb.ca |

| Methylene (-CH₂O-) | ~5.3 (expected range) | s | General expectation for benzylic ethers |

This table provides representative data; actual values can vary based on solvent and specific derivative structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

For a related compound, 4-(phenylethynyl)aniline, the ¹³C NMR spectrum shows distinct signals for the aromatic carbons and the alkyne carbons. rsc.org In the case of this compound, one would expect to see signals corresponding to the carbons of the pyridine ring, the aniline ring, and the methylene bridge. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing ether linkage.

| Carbon Type | Exemplary Chemical Shift (δ) in ppm | Reference Compound |

| Pyridine C | 149-157 | Pyridine derivatives hmdb.caresearchgate.net |

| Aniline C (C-N) | ~146 | Substituted anilines rsc.org |

| Aniline C | 115-130 | Substituted anilines rsc.org |

| Methylene C (-CH₂O-) | ~70 | General expectation for ethers |

This table provides representative data; actual values can vary based on solvent and specific derivative structure.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. A COSY spectrum reveals proton-proton couplings, helping to establish the connectivity of protons within the pyridine and aniline rings. mnstate.edu An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. For complex derivatives, these techniques are essential to validate the proposed structures.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with enough accuracy to determine its elemental formula. For this compound (C₁₂H₁₂N₂O), the expected monoisotopic mass is 200.09496 Da. uni.lu HR-ESI-MS analysis would typically show the protonated molecule, [M+H]⁺, at m/z 201.10224. uni.lu This technique has been used to confirm the successful synthesis of various derivatives. For instance, the HR-ESI-MS of a derivative, C₂₁H₂₀N₃O, showed a calculated [M+H]⁺ of 330.1606 and a found value of 330.1614, confirming its identity. rsc.org

| Compound/Derivative | Ion | Calculated m/z | Found m/z | Reference |

| This compound | [M+H]⁺ | 201.10224 | - | uni.lu |

| C₂₁H₂₀N₃O derivative | [M+H]⁺ | 330.1606 | 330.1614 | rsc.org |

| C₁₂H₁₇N₂O derivative | [M+H]⁺ | 205.1263 | 205.1338 | rsc.org |

Collision Cross Section (CCS) Prediction and Measurement

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, which is characterized by its collision cross section (CCS). rsc.org The CCS is a measure of the effective area of an ion as it travels through a buffer gas. osti.gov For this compound, predicted CCS values have been calculated for various adducts. uni.lu For the [M+H]⁺ ion, the predicted CCS is 143.5 Ų. uni.lu Experimental measurement of the CCS can provide valuable structural information and aid in the confident identification of the compound in complex mixtures. rsc.org

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 201.10224 | 143.5 | uni.lu |

| [M+Na]⁺ | 223.08418 | 158.0 | uni.lu |

| [M-H]⁻ | 199.08768 | 148.5 | uni.lu |

| [M]⁺ | 200.09441 | 147.0 | uni.lu |

These values are predicted and serve as a guide for experimental verification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in elucidating the structural features of molecules. Infrared and UV-Vis spectroscopy, in particular, provide valuable insights into the vibrational and electronic properties of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of an aniline derivative typically shows characteristic absorption bands. For instance, the N-H stretching vibrations in heteroatomic compounds are usually observed in the range of 3500-3300 cm⁻¹ researchgate.net. In aniline, a band at 1498 cm⁻¹ is characterized as a typical ring stretching vibration chem-soc.si. The vibrational frequencies of C-N are also identifiable, appearing around 1285 cm⁻¹ in some polyaniline structures chem-soc.si. The presence of a pyridine ring introduces additional characteristic vibrations.

In derivatives of this compound, specific vibrational modes can be assigned. For example, in related structures, C-N stretching vibrations have been reported at 1288 cm⁻¹ and 1207 cm⁻¹ researchgate.net. The C-H stretching vibrations in aromatic rings are typically found between 3100 cm⁻¹ and 3000 cm⁻¹ mdpi.com. The ether linkage (C-O-C) would also exhibit characteristic stretching vibrations.

A detailed analysis of the FTIR spectrum of this compound would allow for the assignment of its principal vibrational modes, confirming the presence of the aniline, pyridine, and methoxy ether functional groups.

Table 1: Representative FTIR Data for Aniline and Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Aniline) | 3500-3300 | researchgate.net |

| C-H Stretch (Aromatic) | 3100-3000 | mdpi.com |

| C=C Stretch (Aromatic Ring) | 1650-1400 | acs.org |

| C-N Stretch (Aniline) | 1302, 1281 | researchgate.net |

This table is illustrative and specific values for this compound would require experimental data.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. bspublications.netmatanginicollege.ac.in The most common transitions for organic molecules are π → π* and n → π* transitions, which are observed in the 200-800 nm range. libretexts.org

For aniline, the presence of the amino group, an auxochrome, attached to the benzene (B151609) ring (a chromophore) leads to a shift in the absorption maximum. bethunecollege.ac.in Aniline itself shows an absorption maximum (λmax) around 280 nm. bethunecollege.ac.in The pyridine chromophore exhibits a λmax at approximately 257 nm. bethunecollege.ac.in

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of both the aniline and pyridine moieties. The conjugation between these systems, facilitated by the methoxy bridge, will influence the energy of the electronic transitions and thus the λmax values. Generally, increased conjugation leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. bethunecollege.ac.in In some furo-pyridine derivatives, absorption bands between 250 to 390 nm are attributed to π → π* and n → π* transitions. researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Relevant Chromophores

| Compound/Chromophore | Typical λmax (nm) | Type of Transition | Reference |

|---|---|---|---|

| Ethene | 170 | π → π* | masterorganicchemistry.com |

| 1,3-Butadiene | 217 | π → π* | bethunecollege.ac.in |

| Benzene | 256 | π → π* | matanginicollege.ac.in |

| Pyridine | 257 | π → π* | bethunecollege.ac.in |

| Aniline | 280 | π → π* | bethunecollege.ac.in |

This table provides general values. The spectrum of this compound would show specific λmax values influenced by its unique structure.

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is essential for confirming the empirical and molecular formula of a newly synthesized compound.

For this compound, the molecular formula is C₁₂H₁₂N₂O. acrotein.comuni.lu The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. Experimental values obtained from elemental analysis should be within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the purity and identity of the compound. unipa.it

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (if available) |

|---|---|---|

| Carbon (C) | 71.98 | |

| Hydrogen (H) | 6.04 | |

| Nitrogen (N) | 13.99 |

Experimental data would be required for a complete analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

A single-crystal X-ray diffraction study of this compound would reveal the conformation of the molecule in the solid state, including the dihedral angles between the pyridine and aniline rings and the geometry of the methoxy bridge. It would also elucidate the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the crystal packing. These interactions are critical in determining the material's properties.

Table 4: Illustrative Crystallographic Parameters for a Related Aniline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.981 (2) |

| b (Å) | 12.347 (3) |

| c (Å) | 10.161 (3) |

| β (°) | 101.450 (9) |

| Volume (ų) | 1227.3 (5) |

Data from pyridin-4-ylmethyl 4-aminobenzoate, a related structure. researchgate.net Specific data for this compound would require experimental determination.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. rsc.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.it For 3-(Pyridin-2-ylmethoxy)aniline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to find this lowest energy conformation. researchgate.net This process refines bond lengths, bond angles, and dihedral angles to predict the molecule's equilibrium structure in the gas phase or in a solvent model. cnr.itarxiv.org The accuracy of these optimized geometries can be benchmarked against experimental data from X-ray crystallography where available. rsc.org

Once the geometry is optimized, electronic structure analysis can be carried out. This includes the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is crucial for identifying nucleophilic and electrophilic sites, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. researchgate.net Analysis of Mulliken atomic charges provides further insight into the electron distribution across the molecule. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data representative of what would be obtained from a DFT/B3LYP/6-311G(d,p) calculation, based on typical values for similar molecular fragments. academie-sciences.frgrowingscience.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(aniline)-N(amine) | 1.405 |

| C(aniline)-O(ether) | 1.378 | |

| O(ether)-C(methylene) | 1.435 | |

| C(methylene)-C(pyridine) | 1.510 | |

| C(pyridine)-N(pyridine) | 1.340 | |

| **Bond Angles (°) ** | C-O-C (ether) | 118.5 |

| O-C-C (methylene-pyridine) | 109.8 | |

| C-C-N (aniline-amine) | 120.5 | |

| Dihedral Angles (°) | C(aniline)-O-C(methylene)-C(pyridine) | 175.0 |

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are a reliable method for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. researchgate.net These calculations produce a set of normal modes of vibration and their corresponding frequencies and intensities. Because theoretical calculations often overestimate frequencies due to the assumption of a harmonic oscillator and being performed in a vacuum, the computed values are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental FT-IR spectra. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative Data) This table shows a hypothetical comparison of calculated and experimental IR frequencies. nih.gov

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂ | 3450, 3360 | 3445, 3355 |

| C-H Aromatic Stretch | Ar-H | 3100-3000 | 3080-3010 |

| C-O-C Asymmetric Stretch | Ether | 1255 | 1250 |

| C-N Aromatic Stretch | Ar-N | 1320 | 1315 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach within DFT to predict ¹H and ¹³C NMR chemical shifts. mdpi.com Calculations are performed on the optimized structure, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). mdpi.com Comparing the predicted chemical shifts with experimental NMR data is invaluable for assigning signals and verifying the chemical structure. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. mdpi.com This technique is essential for understanding conformational flexibility and intermolecular interactions over time. biorxiv.org

When a molecule is designed as a potential drug, understanding its interaction with a biological target, such as a protein kinase, is critical. mdpi.com MD simulations are used to refine the binding poses obtained from molecular docking and to assess the stability of the ligand-protein complex. frontierspartnerships.org For instance, derivatives of this compound have been studied as inhibitors of kinases like EGFR and HER2. mdpi.comnih.gov

In these studies, the ligand is placed in the protein's binding site, and an MD simulation is run for an extended period (e.g., 100-200 ns). mdpi.commdpi.com The analysis focuses on:

RMSD of the Ligand: A low and stable RMSD of the ligand within the binding pocket suggests a stable binding mode. mdpi.com

Intermolecular Interactions: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, is monitored throughout the simulation. frontierspartnerships.org This helps identify the amino acids that are crucial for binding.

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. mdpi.com

These simulations provide a detailed picture of the dynamic interactions that govern molecular recognition and binding stability. biorxiv.org

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. acs.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org This analysis is performed on the DFT-optimized geometry. The energies of the HOMO and LUMO, as well as their distribution across the molecule, provide insights into potential charge transfer interactions. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring, facilitating intramolecular charge transfer.

Table 3: Predicted Frontier Molecular Orbital Energies (Illustrative Data) This table presents hypothetical FMO data based on values reported for similar aromatic amines and pyridine derivatives. physchemres.orgacs.org

| Parameter | Energy (eV) |

| E(HOMO) | -5.25 |

| E(LUMO) | -0.95 |

| Energy Gap (ΔE) | 4.30 |

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Research into derivatives of this compound has focused on their potential as inhibitors of key kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). mdpi.comnih.govnih.gov In one significant study, a series of novel lapatinib (B449) derivatives incorporating a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety were synthesized and evaluated as dual EGFR/HER2 inhibitors. nih.gov

Molecular docking simulations were performed to understand the binding interactions of these compounds within the ATP-binding sites of EGFR and HER2. The results revealed that these derivatives adopt a binding mode similar to that of lapatinib, a known dual tyrosine kinase inhibitor. nih.gov The quinazoline (B50416) scaffold typically forms a crucial hydrogen bond with the backbone of a conserved methionine residue in the hinge region of the kinase domain. The 3-chloro-4-(pyridin-2-ylmethoxy)aniline portion of the molecule extends into a deeper hydrophobic pocket, where it can form additional favorable interactions. mdpi.comnih.gov

For instance, the most potent compound from this series, compound 6j , demonstrated exceptional inhibitory activity with IC₅₀ values of 1.8 nM against EGFR and 87.8 nM against HER2. nih.gov Docking studies elucidated that the high affinity of compound 6j is attributable to its specific interactions within the ATP-binding regions of both kinases. nih.gov The study highlighted that derivatives featuring the 3-chloro-4-(pyridin-2-ylmethoxy)aniline group showed outstanding percentage inhibition against both EGFR (97.65–99.03%) and HER2 (87.16–96.73%) at a concentration of 10 µM. nih.govresearchgate.net These computational insights, validated by in vitro kinase assays, underscore the importance of the this compound scaffold for achieving high-potency inhibition of these oncogenic kinases. nih.gov

| Compound | Target Kinase(s) | Reported IC₅₀ | Key Research Findings from Docking Studies |

|---|---|---|---|

| Derivatives with 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety (e.g., 6i-l) | EGFR, HER2 | Not specified for all, but high % inhibition reported | Demonstrated outstanding percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) at 10 µM. nih.govresearchgate.net |

| Compound 6j | EGFR, HER2 | EGFR: 1.8 nM HER2: 87.8 nM | Identified as a highly effective dual inhibitor with high affinity for the ATP-binding regions of both kinases. nih.govresearchgate.net Found to be 6-fold more potent than lapatinib against EGFR. nih.gov |

| Lapatinib | EGFR, HER2 | EGFR: ~10.8 nM (for comparison) | Serves as a reference compound; derivatives with the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety show comparable or superior activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgscienceforecastoa.com While specific QSAR models developed exclusively for this compound were not prominently featured in the reviewed literature, the principles and methodologies are well-established for analogous kinase inhibitors, particularly those targeting EGFR and HER2. nih.govnih.govrsc.org

A typical QSAR study for a series of kinase inhibitors, such as derivatives of this compound, would involve the following steps:

Data Set Preparation : A series of compounds with a common core scaffold and their corresponding experimentally determined biological activities (e.g., IC₅₀ values) are collected. This set is usually divided into a training set for model development and a test set for model validation. rsc.org

Descriptor Calculation : A wide array of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric, electrostatic, and hydrophobic fields). longdom.org

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). longdom.orgrsc.org

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation, q²) and external validation with the test set (e.g., predictive r², r²_pred). nih.govmdpi.com

For inhibitors of EGFR and HER2, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govrsc.org These methods use 3D grid-based descriptors to map the steric, electrostatic, and hydrophobic properties of the molecules, providing a 3D contour map that visualizes regions where modifications to the chemical structure would likely increase or decrease activity. nih.gov For instance, a 3D-QSAR study on quinazoline derivatives as HER2 inhibitors successfully generated a model with good statistical significance (q² = 0.767, r² = 0.815), which could guide the design of new, more potent inhibitors. nih.gov Such an approach, applied to this compound derivatives, could identify key structural features on both the pyridine and aniline rings that are critical for potent kinase inhibition.

| QSAR Component | Description | Common Methodologies/Descriptors for Kinase Inhibitors |

|---|---|---|

| Model Type | The dimensionality of the descriptors used. | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA). nih.govnih.gov |

| Molecular Descriptors | Calculated properties of the molecules. | Topological, constitutional, quantum-chemical, steric fields, electrostatic fields, hydrophobic fields. longdom.org |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM). nih.govrsc.org |

| Validation Metrics | Statistical parameters to assess model robustness and predictability. | Correlation coefficient (r²), Cross-validated correlation coefficient (q²), Predictive r² (r²_pred), F-test value. nih.govmdpi.com |

Mechanistic Insights into Biological Interactions of 3 Pyridin 2 Ylmethoxy Aniline Derivatives

Kinase Inhibition Mechanisms

Derivatives incorporating the 3-(pyridin-2-ylmethoxy)aniline moiety have been extensively studied for their ability to inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. acs.org The focus of research has often been on the ErbB family of receptor tyrosine kinases. nih.govmdpi.com

The this compound scaffold is a significant component of potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govmdpi.com In various studies, derivatives containing this moiety, often as a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) group, have demonstrated high inhibitory activity against EGFR. nih.govmdpi.com For instance, a series of novel lapatinib (B449) derivatives were synthesized where the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety was incorporated into a 4-anilinoquinazoline (B1210976) core. nih.govmdpi.com

Within this series, compounds designated as 6i–l exhibited outstanding percentage inhibition against EGFR, ranging from 97.65% to 99.03% when tested at a concentration of 10 µM. nih.govnih.govresearchgate.net One of the most potent compounds from this group, compound 6j , displayed a nanomolar half-maximal inhibitory concentration (IC₅₀) of 1.8 nM against EGFR. nih.govnih.govresearchgate.net This potency was noted to be 6-fold higher than that of lapatinib and 50-fold higher than staurosporine (B1682477). nih.govnih.govresearchgate.net Another study also highlighted a compound synthesized by incorporating the hydrophilic moiety of neratinib, which includes the 3-chloro-4-(pyridin-2-ylmethoxy)aniline group, that showed an increased inhibitory activity toward EGFR kinase with an IC₅₀ of 1.8 nM. researchgate.netmdpi.com

| Compound Reference | Moiety | Target Kinase | IC₅₀ (nM) | % Inhibition (at 10 µM) | Source |

| 6j | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | EGFR | 1.8 | - | nih.govnih.gov |

| 6i-l | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | EGFR | - | 97.65–99.03% | nih.govnih.gov |

| 17 | 3-chloro-4-(pyridin-2-ylmethoxy)-aniline | EGFR | 1.8 | - | researchgate.netmdpi.com |

| Lapatinib | - | EGFR | 10 | - | researchgate.netmdpi.com |

| Staurosporine | - | EGFR | 88.1 | - | researchgate.netmdpi.com |

This table presents the inhibitory activity of selected derivatives containing the this compound moiety against EGFR kinase.

The same structural features that confer potent EGFR inhibition also enable significant activity against Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family. nih.govmdpi.com The co-expression of EGFR and HER2 is a known prognostic factor in several types of tumors, making dual inhibition a valuable therapeutic strategy. nih.govmdpi.comresearchgate.net

Derivatives 6i–l , which contain the 3-chloro-4-(pyridin-2-ylmethoxy)aniline group, showed potent inhibition of HER2, with percentage inhibition values between 87.16% and 96.73% at a 10 µM concentration. nih.govnih.govresearchgate.net Specifically, compound 6j had an IC₅₀ value of 87.8 nM against HER2. nih.govnih.govresearchgate.net While its affinity for HER2 is less than for EGFR, it is still significant and contributes to its dual inhibitory profile. nih.govmdpi.com In contrast, another highly potent EGFR inhibitor containing the same moiety, compound 17 , displayed significantly less affinity toward HER2 kinase, indicating that the rest of the molecular structure plays a crucial role in determining the balance of activity between EGFR and HER2. researchgate.netmdpi.com

| Compound Reference | Moiety | Target Kinase | IC₅₀ (nM) | % Inhibition (at 10 µM) | Source |

| 6j | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | HER2 | 87.8 | - | nih.govnih.gov |

| 6i-l | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | HER2 | - | 87.16–96.73% | nih.govnih.gov |

This table summarizes the inhibitory activity of this compound derivatives against HER2 kinase.

The development of dual EGFR/HER2 inhibitors is a key area of research, as targeting both receptors can overcome resistance mechanisms that arise from single-target therapies. nih.govmdpi.comresearchgate.net The 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety is a component of neratinib, an FDA-approved dual EGFR/HER2 inhibitor, highlighting its importance in this class of compounds. nih.gov

Research has focused on designing novel dual inhibitors by incorporating this aniline (B41778) pattern. nih.govmdpi.com Compound 6j , a lapatinib derivative featuring the 3-chloro-4-(pyridin-2-ylmethoxy)aniline group, was identified as a highly effective dual EGFR/HER2 inhibitor. nih.govnih.govresearchgate.net The mechanism for dual inhibition often requires bulkier 4-anilino derivatives that can extend into a back pocket of the kinase active site. whiterose.ac.uk Molecular docking and dynamics studies have confirmed that compounds like 6j have a high affinity for the ATP-binding regions of both EGFR and HER2, providing insight into their dual inhibitory action. nih.govmdpi.comnih.govresearchgate.net

A significant advancement in kinase inhibitor design has been the development of irreversible inhibitors that form a covalent bond with a specific residue in the target kinase. unipa.itresearchgate.net This approach can lead to prolonged inhibition and can overcome certain forms of drug resistance. unipa.it For EGFR, this often involves the alkylation of Cysteine 797 (Cys797), which is located near the ATP binding site. unipa.itresearchgate.net

The 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety is present in neratinib, a known irreversible inhibitor that targets Cys797. unipa.it Furthermore, a novel irreversible inhibitor, compound 19 (CHMFL-EGFR-202), was developed based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold and incorporates the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group. researchgate.net This compound was found to potently inhibit drug-resistant EGFR mutants. researchgate.net X-ray crystallography studies revealed that compound 19 forms a covalent bond with Cys797 while binding to a distinct, inactive "DFG-in-C-Helix-out" conformation of the EGFR kinase domain. researchgate.net This unique binding mode distinguishes it from other irreversible inhibitors and provides a new strategy for targeting EGFR mutations. researchgate.net

While potency is crucial, the selectivity of a kinase inhibitor is equally important to minimize off-target effects. Kinase selectivity profiling is used to assess an inhibitor's activity against a broad panel of kinases.

Compound 6j , the potent dual EGFR/HER2 inhibitor, was evaluated against a panel of other kinases. nih.govmdpi.comnih.gov It demonstrated poor to weak inhibitory activity against CDK2/cyclin A, c-MET, FGFR1, KDR/VEGFR2, and P38a/MAPK14, indicating a good selectivity profile for the ErbB family over these tested kinases. nih.govmdpi.comnih.govresearchgate.net

Similarly, the irreversible inhibitor compound 19 (CHMFL-EGFR-202) underwent extensive selectivity profiling via a KINOMEscan assay against 468 kinases and their mutants. researchgate.net The results showed a high degree of selectivity, with an S score(1) of 0.02 at a 1 µM concentration. researchgate.net Notably, it did not show significant activity against the insulin (B600854) receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R), which is a common off-target liability for many EGFR inhibitors. researchgate.net

| Compound Reference | Kinase Panel | Result | Source |

| 6j | CDK2/cyclin A, c-MET, FGFR1, KDR/VEGFR2, P38a/MAPK14 | Poor to weak inhibitory activity | nih.govmdpi.comnih.gov |

| 19 | 468 kinases/mutants (KINOMEscan) | High selectivity (S score(1) = 0.02) | researchgate.net |

| 19 | INSR, IGF1R | No apparent activity | researchgate.net |

This table shows the kinase selectivity profiles for key derivatives of this compound.

Receptor Binding Studies

Understanding how these inhibitors bind to their target receptors at a molecular level is critical for rational drug design. In silico methods like molecular docking and molecular dynamics simulations are valuable tools for this purpose. nih.govnih.gov

For compound 6j , both in vitro and in silico investigations confirmed a high affinity for the ATP-binding regions of EGFR and HER2. nih.govmdpi.comnih.govresearchgate.net Molecular dynamics studies provided insights into the specific binding mode, rationalizing the compound's potent dual inhibitory activity. nih.govnih.gov

For the irreversible inhibitor compound 19 , X-ray crystallography provided a high-resolution view of its binding mode. researchgate.net The structure revealed that the inhibitor induces a "C-helix-out" inactive conformation, which creates a larger hydrophobic pocket that is not present in the active kinase conformation. researchgate.net This specific conformation, combined with the covalent bond to Cys797, explains the compound's high affinity and selectivity for mutant EGFR. researchgate.net This detailed structural information is invaluable for the further optimization of this class of inhibitors. researchgate.net

Sigma-2 Receptor (σ2R/TMEM97) Binding Affinity

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is recognized as a promising target in therapeutic areas such as oncology and neurology. upenn.edumdpi.com It is overexpressed in various tumor types, and its ligands are explored for their potential cytotoxic effects. mdpi.com The development of specific radioligands, such as [¹²⁵I]RHM-4, has been crucial for accurately screening compound binding affinities for σ2R/TMEM97 without the confounding cross-reactivity to the sigma-1 receptor. upenn.edu

Despite the investigation of numerous scaffolds for sigma-2 receptor affinity, including complex tetrahydroisoquinoline derivatives nih.gov, a review of the available scientific literature did not yield specific studies evaluating the binding affinity of this compound or its direct derivatives for the Sigma-2 Receptor/TMEM97.

Potential Interactions with Other Receptor Systems

Research has shown that derivatives of the this compound scaffold, particularly those with additional substitutions, exhibit significant activity at other receptor systems, most notably receptor tyrosine kinases.

Specifically, derivatives incorporating a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety have been developed as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov In one study, a series of novel lapatinib derivatives were synthesized where this aniline fragment was attached to a 4-anilinoquinazoline core. nih.gov Several of these compounds demonstrated high inhibitory potency. For instance, at a concentration of 10 µM, derivatives designated 6i–l, which all contain the 3-chloro-4-(pyridin-2-ylmethoxy)aniline structure, showed outstanding percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%). nih.govnih.gov

One of the most potent compounds from this series, compound 6j , displayed IC₅₀ values in the nanomolar range for both kinases. nih.govnih.gov A kinase selectivity panel revealed that compound 6j had poor to weak inhibitory activity against other kinases such as CDK2/cyclin A, c-MET, FGFR1, KDR/VEGFR2, and P38a/MAPK14, indicating a degree of selectivity for the EGFR/HER2 targets. nih.govnih.gov

| Compound | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 6j (N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)quinazolin-4-amine) | EGFR | 1.8 | nih.govnih.gov |

| HER2 | 87.8 | nih.govnih.gov | |

| Lapatinib (Reference) | EGFR | 10.8 | nih.gov |

| Staurosporine (Reference) | EGFR | 88.1 | mdpi.com |

Enzyme Inhibition Studies (Beyond Kinases)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent chemoattractant. nih.govdb-thueringen.denih.gov Fragment-based screening approaches using X-ray crystallography have been employed to identify new chemotypes for LTA4H inhibition. nih.govacs.org

In one such study, N-(pyridin-3-ylmethyl)aniline , a structural isomer of the core this compound scaffold, was identified as a fragment that binds to the active site of LTA4H. nih.govacs.org While not a potent inhibitor, this fragment displayed measurable activity, providing a starting point for the development of more powerful inhibitors. acs.org The binding was confirmed through X-ray crystallography, with the structure deposited in the Protein Data Bank (PDB entries 3FTV and 3FTW). proteopedia.orgrcsb.org

| Compound | Assay | IC₅₀ (mM) | Reference |

|---|---|---|---|

| N-(Pyridin-3-ylmethyl)aniline | Peptidase Assay | 1.32 | nih.govacs.org |

| Hydrolase Assay | 1.67 | nih.govacs.org |

Cyclooxygenase-II (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govrjpbr.com Its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Many heterocyclic compounds, including those with pyrazole (B372694), imidazo[1,2-a]pyridine, and other pyridine-containing cores, have been explored as potential COX-2 inhibitors, with some showing potent activity with IC₅₀ values in the nanomolar range. rjpbr.comacs.org However, a review of the scientific literature did not identify studies specifically investigating the COX-2 inhibitory activity of derivatives of this compound.

Dipeptidyl peptidase-4 (DPP4) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which play a role in glucose homeostasis. mdpi.com Inhibition of DPP4 is an established therapeutic strategy for managing type 2 diabetes. mdpi.com The field has seen the development of numerous inhibitors, known as "gliptins," which feature diverse chemical structures. mdpi.com Research into new DPP4 inhibitors has included various heterocyclic systems, such as pyrazole-based thiosemicarbazones and 3-pyridylacetamide derivatives. semanticscholar.orgnih.gov Despite the broad interest in pyridine-containing molecules for enzyme inhibition, no literature was found that specifically assesses this compound derivatives for their potential to inhibit DPP4.

Molecular Recognition and Binding Mode Analysis

Understanding the molecular interactions between a ligand and its target is fundamental to rational drug design. For derivatives of the this compound scaffold, molecular modeling and crystallography have provided key insights into their binding modes.

EGFR/HER2 Kinase Domain Interaction: Molecular docking studies of lapatinib derivatives bearing the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety reveal a consistent binding pattern within the ATP-binding site of EGFR and HER2. nih.govmdpi.com The 4-anilinoquinazoline scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov The substituted aniline portion, specifically the 3-chloro-4-(pyridin-2-ylmethoxy)aniline group, extends into a deep hydrophobic pocket within the binding site, contributing to the high affinity and potency of these inhibitors. nih.govmdpi.com

Leukotriene A4 Hydrolase (LTA4H) Active Site Binding: X-ray crystallography of LTA4H in complex with the fragment N-(pyridin-3-ylmethyl)aniline (PDB ID: 3FTV) shows the molecule bound at the bottom of the substrate-binding cleft, near the catalytic zinc atom and close to where other known inhibitors like resveratrol (B1683913) bind. nih.govacs.orgproteopedia.org The binding is characterized primarily by hydrophobic interactions between the ligand and the protein. acs.org A potential hydrogen bond was identified between the nitrogen of the aniline group and the backbone carbonyl oxygen of the amino acid Proline-374, which may contribute to the anchoring of the fragment within the active site. nih.govacs.org

Interactions with ATP-Binding Regions

Derivatives of this compound have demonstrated a high affinity for the ATP-binding regions of several protein kinases, most notably the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.govresearchgate.net This interaction is a cornerstone of their mechanism of action, allowing them to function as competitive inhibitors that prevent the binding of endogenous ATP, thereby blocking the phosphorylation cascade that drives cell proliferation. mdpi.com

The 4-anilinoquinazoline scaffold, which often incorporates the this compound moiety, is considered a privileged structure for targeting the ATP-binding pocket. mdpi.com This is due to its ability to mimic the adenine (B156593) portion of ATP and establish key interactions within the hinge region of the kinase domain. nih.gov For instance, the nitrogen atom (N-1) of the quinazoline (B50416) or a similar heterocyclic core can form a crucial hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR), an interaction that anchors the inhibitor in the active site. nih.gov

Research has shown that specific substitutions on the aniline ring are critical for enhancing potency. In particular, derivatives featuring a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety have exhibited outstanding inhibitory activity against EGFR and HER2. nih.govnih.govmdpi.com For example, compound 6j , a lapatinib derivative, showed nanomolar IC₅₀ values against both EGFR (1.8 nM) and HER2 (87.8 nM), demonstrating significantly higher potency than reference inhibitors like staurosporine. nih.govnih.govmdpi.com The design of these inhibitors often focuses on overcoming resistance mechanisms, such as the T790M "gatekeeper" mutation in EGFR, which increases the receptor's affinity for ATP. mdpi.comwhiterose.ac.uk By optimizing interactions within the ATP pocket, these derivatives can effectively compete with the higher ATP concentrations required by the mutant kinase.

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6j | EGFR | 1.8 nM | nih.gov, nih.gov, mdpi.com |

| Compound 6j | HER2 | 87.8 nM | nih.gov, nih.gov, mdpi.com |

| Lapatinib (Reference) | EGFR | 10 nM | mdpi.com |

| Staurosporine (Reference) | EGFR | 88.1 nM | mdpi.com |

Hydrophobic Pocket Interactions

The aniline portion of the this compound scaffold plays a pivotal role in establishing interactions within hydrophobic pockets adjacent to the ATP-binding site. mdpi.com The design of many potent kinase inhibitors involves directing an aniline-based moiety into these deep, non-polar cavities to enhance binding affinity and selectivity. nih.govmdpi.com

The substitution pattern on the aniline ring significantly influences these hydrophobic interactions. A meta-chlorine substitution has been identified as particularly beneficial for activity. mdpi.com This is attributed to the chloro group's ability to form favorable hydrophobic contacts with non-polar amino acid residues lining the pocket. nih.gov Molecular docking studies reveal that the 4-aniline moiety extends into the back of the ATP-binding cleft, positioning substituents like chlorine for optimal interaction. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are critical for the specific and high-affinity binding of this compound derivatives to their biological targets. These interactions contribute significantly to the stability of the enzyme-inhibitor complex. The pyridine (B92270) ring within the molecule is a key participant, with its nitrogen atom frequently acting as a hydrogen bond acceptor. mdpi.com

The formation of these networks is highly dependent on the specific conformation of the inhibitor and the architecture of the binding site. The presence of the ether linkage in the (pyridin-2-ylmethoxy) group provides rotational flexibility, allowing the molecule to adopt a conformation that optimizes these hydrogen bonding interactions within the target protein.

Pi-Pi (π-π) Stacking Interactions

The aromatic nature of both the pyridine and the aniline rings in the this compound structure allows for the formation of pi-pi (π-π) stacking interactions with aromatic amino acid residues in the target's binding site. vulcanchem.com These non-covalent interactions, which involve the overlapping of p-orbitals between aromatic rings, are fundamental for stabilizing the tertiary structure of proteins and for ligand binding. researchgate.net

In kinase domains, residues such as phenylalanine, tyrosine, or tryptophan are often present in or near the binding pocket. The pyridine and phenyl rings of the inhibitor can engage in parallel-displaced or T-shaped stacking with these residues. While sandwich-style stacking is generally less common and can be repulsive, staggered stacking is an electrostatically attractive and frequently observed interaction in protein-ligand complexes. wikipedia.org

Quantum mechanical studies on aniline have shown that the stacking energies can be significant, contributing to the stability of molecular complexes. researchgate.net The distance between the interacting rings is a critical factor, with typical π-π stacking distances observed in crystal structures being around 3.5 Å. researchgate.net The pyridine ring, being an electron-poor aromatic system, can favorably interact with electron-rich aromatic side chains of amino acids, further strengthening the binding of the inhibitor to its target protein.

Structure Activity Relationship Sar Studies of 3 Pyridin 2 Ylmethoxy Aniline Derivatives

Impact of Substitutions on Biological Activity and Selectivity

Substitutions on both the aniline (B41778) and pyridine (B92270) rings of the 3-(pyridin-2-ylmethoxy)aniline core have profound effects on the resulting compound's interaction with biological targets, such as the ATP-binding pockets of protein kinases.

Research has consistently shown that introducing a halogen atom, particularly chlorine, at the 3-position of the aniline ring (meta to the amine group) significantly enhances inhibitory activity against kinases like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.commdpi.com Derivatives that incorporate a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety have demonstrated outstanding inhibitory profiles. nih.govnih.govmdpi.comresearchgate.net For instance, compound 6j , a lapatinib (B449) derivative featuring this moiety, exhibited potent dual inhibition of EGFR and HER2 with IC₅₀ values in the nanomolar range (1.8 nM for EGFR and 87.8 nM for HER2). nih.govnih.govresearchgate.net Over EGFR, this compound was found to be 6-fold more potent than lapatinib. nih.govnih.gov

The position and nature of substituents are critical. Studies on 4-anilino-quinazoline derivatives revealed that a 3,4-disubstitution pattern on the aniline ring favored EGFR activity, whereas a 2,4-disubstitution with bulky halogens tended to increase activity against VEGFR2. mdpi.com Similarly, the introduction of a bromo group at the 3-position of the aniline in a different scaffold resulted in a compound with potent EGFR inhibition (IC₅₀ = 3.2 nM) and high selectivity. nih.gov

Beyond halogens, other substitutions have been explored. The replacement of a benzene (B151609) ring with nitrogen-containing heterocycles was found to generate novel hydrogen bonds with the target, improving inhibitory activity against mutant EGFR. mdpi.com In a different context, investigating benzamide (B126) derivatives showed that a 2'-substituent (amino or hydroxy group) on the anilide moiety was essential for histone deacetylase inhibitory activity, highlighting the importance of hydrogen-bonding capabilities at specific positions. psu.edu Steric factors at the 3' and 4' positions of the anilide also played a significant role in enzyme interaction. psu.edu

| Compound/Derivative Class | Substitution | Target(s) | Key Finding | Reference(s) |

| Lapatinib Derivatives (e.g., 6j ) | 3-Chloro on aniline ring | EGFR, HER2 | Potent dual inhibition (IC₅₀ = 1.8 nM for EGFR, 87.8 nM for HER2). nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| 4-Anilino-quinazolines | 3,4-Dihalogen on aniline | EGFR | Increased activity on EGFR. mdpi.com | mdpi.com |

| 4-Anilino-quinazolines | 2,4-Dihalogen on aniline | VEGFR2 | Increased activity on VEGFR2. mdpi.com | mdpi.com |

| Quinazoline (B50416) Derivatives | 3-Bromo on aniline | EGFR | Potent and highly selective inhibition (IC₅₀ = 3.2 nM). nih.gov | nih.gov |

| Benzamide Derivatives | 2'-Amino or 2'-Hydroxy on anilide | Histone Deacetylase | Substitution was indispensable for activity. psu.edu | psu.edu |

Scaffold Modifications and Their Pharmacological Consequences

Altering the core scaffold of this compound, either by replacing the aniline or pyridine components or by embedding the structure within a larger heterocyclic system, leads to significant changes in pharmacological activity. These modifications are a key strategy for optimizing target engagement and improving drug-like properties.

One common modification involves the replacement of the entire 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety in quinazoline-based inhibitors. Substituting it with a quinoline (B57606) group was found to conserve EGFR inhibitory activity, suggesting that the quinoline ring can effectively mimic the spatial and electronic arrangement of the original fragment. mdpi.comnih.gov However, replacement with a benzonitrile (B105546) group led to a reduction in activity, indicating that not all aromatic systems are suitable bioisosteres in this context. mdpi.comnih.gov

The aniline ring itself can be replaced. In one study, substituting the aniline residue at the C-4 position of a quinazoline with 3-amino-pyridine resulted in conserved biological activity. mdpi.comnih.gov This demonstrates that an alternative nitrogen-containing aromatic ring can fulfill the necessary interactions within the kinase binding site. Similarly, replacing 4-hydroxy-anilines with 2-amino-pyridine linkers in a series of LATS1/2 kinase inhibitors led to only a moderate drop in potency, whereas using a 3-amino-pyridine linker caused a significant loss of activity. acs.org This highlights the critical role of the nitrogen's position within the ring for maintaining target affinity.

More complex scaffold modifications involve incorporating the core structure into fused heterocyclic systems. Researchers developed a potent inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold, where the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group is attached at the 3-position of the pyrazole (B372694) ring. researchgate.net This complex derivative, CHMFL-EGFR-202 , proved to be a potent and selective irreversible inhibitor of EGFR mutants. researchgate.net Such scaffold hopping can lead to novel binding modes and improved selectivity profiles. researchgate.net

| Original Scaffold Fragment | Modified Scaffold Fragment | Target(s) | Pharmacological Consequence | Reference(s) |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | Quinoline | EGFR | Conserved inhibitory activity. mdpi.comnih.gov | mdpi.comnih.gov |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | Benzonitrile | EGFR | Reduced inhibitory activity. mdpi.comnih.gov | mdpi.comnih.gov |

| Aniline | 3-Amino-pyridine | EGFR | Conserved inhibitory activity. mdpi.comnih.gov | mdpi.comnih.gov |

| 4-Hydroxy-aniline | 2-Amino-pyridine | LATS1/2 | Moderate drop in potency. acs.org | acs.org |

| 4-Hydroxy-aniline | 3-Amino-pyridine | LATS1/2 | Significant loss of activity. acs.org | acs.org |

| N/A (Scaffold Hopping) | Pyrazolo[3,4-d]pyrimidine | EGFR mutants | Led to a novel, potent, and irreversible inhibitor (CHMFL-EGFR-202 ). researchgate.net | researchgate.net |

Design Principles for Enhanced Potency and Target Engagement

The extensive SAR studies on this compound and its derivatives have culminated in several key design principles for developing inhibitors with enhanced potency and specific target engagement.

A primary principle for targeting many protein kinases is the strategic placement of substituents that can form crucial interactions within the ATP binding site. The 3-chloro-4-(pyridin-2-ylmethoxy)aniline fragment is a prime example, where the pyridin-2-ylmethoxy group often targets the hinge region of the kinase, while the substituted aniline projects into a deeper hydrophobic pocket. nih.gov The meta-chloro group enhances this interaction, leading to increased potency. mdpi.commdpi.com

Achieving selectivity is another critical design goal. The inhibitor CHMFL-EGFR-202 , which features a complex pyrazolo[3,4-d]pyrimidine scaffold, achieves its selectivity by binding to a distinct, inactive "DFG-in-C-helix-out" conformation of the EGFR kinase. researchgate.net This is a powerful strategy to gain selectivity and overcome resistance mutations that alter the active conformation of the enzyme. Similarly, in the design of AKT inhibitors, introducing specific substitutions at the 2-position of a core pyridine ring was identified as the key element for achieving selectivity against the related kinase ROCK1. researchgate.net

Finally, the concept of conformational restriction can be used to improve binding affinity. By designing more rigid molecular backbones, for example by selecting specific central rings (e.g., pyridine vs. benzene), the entropic penalty upon binding can be reduced, potentially leading to higher potency. nih.gov This principle, combined with the strategic placement of functional groups to control hydrophobicity and hydrogen-bonding capacity, provides a robust framework for the rational design of potent and selective inhibitors based on the this compound scaffold.

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Novel Biological Targets for 3-(Pyridin-2-ylmethoxy)aniline Derivatives

While derivatives of this compound have shown promise, particularly as kinase inhibitors, the exploration of novel biological targets remains a key area for future investigation. The inherent structural features of this scaffold, including its ability to participate in various non-covalent interactions, suggest that its derivatives could modulate the activity of a wide range of proteins implicated in disease.